molecular formula C12H17Cl2NO B1356151 4-(2-Chloro-5-methylphenoxy)piperidine hydrochloride CAS No. 923263-31-4

4-(2-Chloro-5-methylphenoxy)piperidine hydrochloride

Cat. No. B1356151
M. Wt: 262.17 g/mol
InChI Key: MKXXASICBNJWRA-UHFFFAOYSA-N
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Description

4-(2-Chloro-5-methylphenoxy)piperidine hydrochloride, also known as 4-CMPHCl, is a synthetic piperidine derivative that has been studied extensively for its potential applications in scientific research. It has been found to have a variety of biochemical and physiological effects, as well as a number of advantages and limitations when used in laboratory experiments.

Scientific Research Applications

Pharmacological Effects and Uses

  • Selective Serotonin Reuptake Inhibitor (SSRI): One of the applications of compounds similar to 4-(2-Chloro-5-methylphenoxy)piperidine hydrochloride is in the development of SSRIs. For example, Paroxetine hydrochloride, a phenylpiperidine derivative and a selective serotonin reuptake inhibitor, is used for treating depression, anxiety disorders, and posttraumatic stress disorder (Germann, Ma, Han, & Tikhomirova, 2013).

Metabolic and Behavioral Effects

  • Reduced Food Intake and Weight in Obese Rats: Certain derivatives of piperidine hydrochloride have been shown to reduce food intake and weight gain in obese rats, indicating a potential use in weight management (Massicot, Steiner, & Godfroid, 1985).

Analgesic and Anti-inflammatory Activities

  • Synthesis and Evaluation for Analgesic and Anti-inflammatory Effects: The synthesis of derivatives of 4-chloro-m-cresol, similar to 4-(2-Chloro-5-methylphenoxy)piperidine hydrochloride, and their evaluation for analgesic and anti-inflammatory activities in rodents show potential therapeutic uses (Dewangan, Nakhate, Tripathi, Kashyap, & Dhongde, 2015).

Energy Expenditure Modulation

  • Activation of Energy Expenditure in Rats: Certain piperidine hydrochloride compounds, unrelated to amphetamines, can increase energy expenditure in rats, suggesting potential applications in metabolic therapies (Massicot, Ricquier, Godfroid, & Apfelbaum, 1985).

Structural Analysis and Synthesis

  • Structural Characterization of Protoporphyrinogen IX Oxidase Inhibitors: The structural analysis of compounds similar to 4-(2-Chloro-5-methylphenoxy)piperidine hydrochloride, such as trifluoromethyl-substituted derivatives, provides insight into the molecular arrangements and potential reactivity (Li et al., 2005).

Modulation of Receptor-mediated Behaviour

  • Influence on Serotonin Receptors: Studies on compounds structurally related to 4-(2-Chloro-5-methylphenoxy)piperidine hydrochloride indicate their potential role in modulating serotonin receptor-mediated behaviors in animals (Vickers et al., 2001).

Molecular Structure Analysis

  • Crystal and Molecular Structure Studies: Investigations into the crystal and molecular structure of piperidinium chlorides provide valuable information on the stereochemistry and potential reactivity of these compounds (Szafran, Komasa, & Bartoszak-Adamska, 2007).

properties

IUPAC Name

4-(2-chloro-5-methylphenoxy)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO.ClH/c1-9-2-3-11(13)12(8-9)15-10-4-6-14-7-5-10;/h2-3,8,10,14H,4-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKXXASICBNJWRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)OC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Chloro-5-methylphenoxy)piperidine hydrochloride

CAS RN

1051919-36-8
Record name Piperidine, 4-(2-chloro-5-methylphenoxy)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1051919-36-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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